molecular formula C28H37ClN2O B12638181 C28H37ClN2O

C28H37ClN2O

Cat. No.: B12638181
M. Wt: 453.1 g/mol
InChI Key: CLMAECKFDPHURG-UHFFFAOYSA-N
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Description

The compound with the molecular formula C28H37ClN2O Maytansinol . It is a naturally occurring compound that belongs to the class of ansamycin antibiotics . Maytansinol is derived from the plant Maytenus ovatus and has been studied for its potential use in cancer treatment due to its cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maytansinol can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the ansa chain and the attachment of the aromatic ring. The key steps include:

    Formation of the ansa chain: This involves the coupling of two fragments through a series of condensation reactions.

    Attachment of the aromatic ring: This step involves the cyclization of the ansa chain with the aromatic ring to form the final structure.

Industrial Production Methods: Industrial production of Maytansinol involves the extraction of the compound from the plant Maytenus ovatus . The extraction process includes:

Chemical Reactions Analysis

Types of Reactions: Maytansinol undergoes various chemical reactions, including:

    Oxidation: Maytansinol can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in Maytansinol.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of Maytansinol with modified functional groups, which can have different biological activities .

Scientific Research Applications

Maytansinol has a wide range of scientific research applications, including:

Mechanism of Action

Maytansinol exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for cell division. By binding to tubulin, Maytansinol disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets of Maytansinol include the tubulin protein and the microtubule network within the cell .

Comparison with Similar Compounds

    Maytansine: Another ansamycin antibiotic with similar cytotoxic properties.

    Ansamitocin: A related compound with similar mechanisms of action.

    Rifamycin: An ansamycin antibiotic with antibacterial properties.

Uniqueness: Maytansinol is unique due to its potent cytotoxic effects and its potential use in the development of antibody-drug conjugates for targeted cancer therapy. Its ability to inhibit tubulin polymerization makes it a valuable compound for cancer research and treatment .

Properties

Molecular Formula

C28H37ClN2O

Molecular Weight

453.1 g/mol

IUPAC Name

1-benzhydryl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine;hydrochloride

InChI

InChI=1S/C28H36N2O.ClH/c1-27(2)16-10-17-28(3,31-27)18-11-19-29-20-22-30(23-21-29)26(24-12-6-4-7-13-24)25-14-8-5-9-15-25;/h4-9,12-15,26H,10,16-17,19-23H2,1-3H3;1H

InChI Key

CLMAECKFDPHURG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C.Cl

Origin of Product

United States

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